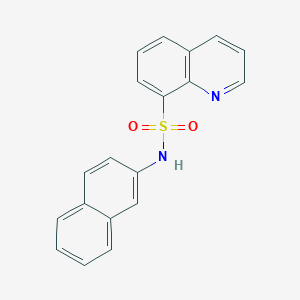
n-(Naphthalen-2-yl)quinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Naphthalen-2-yl)quinoline-8-sulfonamide, commonly known as NSC 23925, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment. This compound has been found to exhibit cytotoxic effects on cancer cells, making it a promising candidate for the development of new cancer therapies. In
Aplicaciones Científicas De Investigación
NSC 23925 has been extensively studied for its potential applications in cancer treatment. Several research studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, NSC 23925 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
Mecanismo De Acción
The exact mechanism of action of NSC 23925 is not fully understood. However, several studies have suggested that this compound targets specific signaling pathways that are involved in cancer cell growth and proliferation. One of these pathways is the NF-κB pathway, which is known to play a role in cancer cell survival and resistance to chemotherapy. NSC 23925 has been found to inhibit the activation of NF-κB, leading to the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
NSC 23925 has been found to have several biochemical and physiological effects on cancer cells. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death. In addition, NSC 23925 has been found to inhibit the activity of specific enzymes that are involved in cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NSC 23925 in lab experiments is its reproducibility. The synthesis method for this compound has been well-established, and it has been extensively studied in various cancer cell lines. However, one of the limitations of using NSC 23925 in lab experiments is its cytotoxicity. This compound can be toxic to both cancer and normal cells, making it difficult to determine the optimal dosage for cancer treatment.
Direcciones Futuras
There are several future directions for the study of NSC 23925. One potential direction is the development of new cancer therapies that incorporate this compound. Another direction is the further investigation of the exact mechanism of action of NSC 23925, which could lead to the identification of new targets for cancer therapy. Additionally, the study of NSC 23925 in combination with other cancer treatments could lead to the development of more effective cancer therapies.
Métodos De Síntesis
NSC 23925 can be synthesized through a multi-step process that involves the reaction of 2-naphthol with 8-quinolinesulfonyl chloride. The resulting intermediate is then treated with ammonia to yield NSC 23925. This synthesis method has been reported in several research articles and has been found to be reproducible.
Propiedades
Número CAS |
94212-32-5 |
|---|---|
Nombre del producto |
n-(Naphthalen-2-yl)quinoline-8-sulfonamide |
Fórmula molecular |
C19H14N2O2S |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
N-naphthalen-2-ylquinoline-8-sulfonamide |
InChI |
InChI=1S/C19H14N2O2S/c22-24(23,18-9-3-7-15-8-4-12-20-19(15)18)21-17-11-10-14-5-1-2-6-16(14)13-17/h1-13,21H |
Clave InChI |
OXBCZZJKBQWHRB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Otros números CAS |
94212-32-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol](/img/structure/B183645.png)
![N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183646.png)
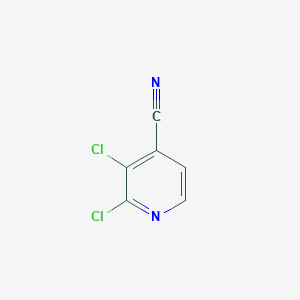
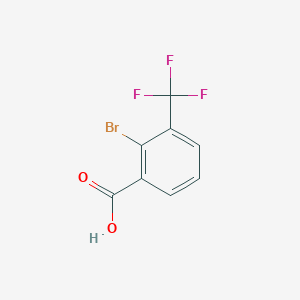
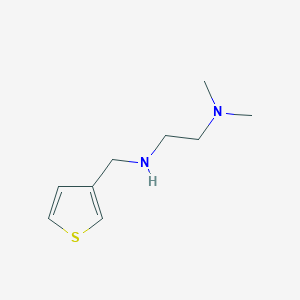
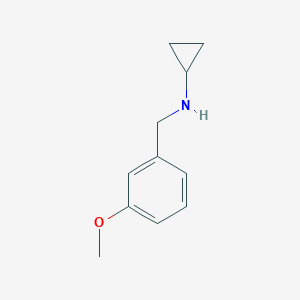
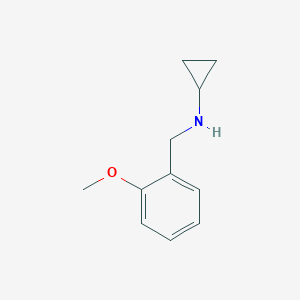
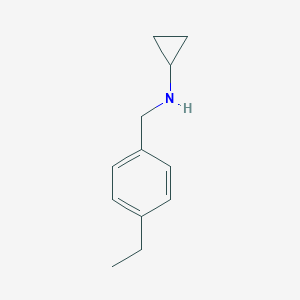
![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine](/img/structure/B183660.png)
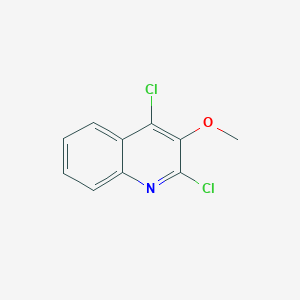
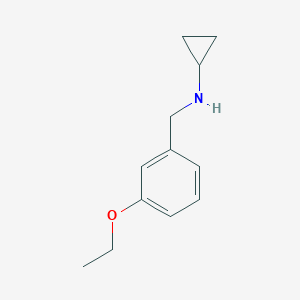
![2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B183667.png)
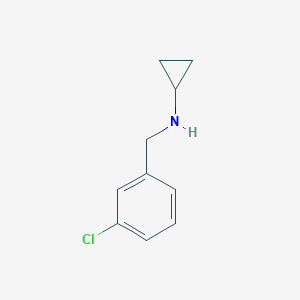
![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B183669.png)